1-Azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride
CAS No.:
Cat. No.: VC16689306
Molecular Formula: C9H16ClNO2
Molecular Weight: 205.68 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H16ClNO2 |
|---|---|
| Molecular Weight | 205.68 g/mol |
| IUPAC Name | 1-azabicyclo[3.2.2]nonane-5-carboxylic acid;hydrochloride |
| Standard InChI | InChI=1S/C9H15NO2.ClH/c11-8(12)9-2-1-5-10(6-3-9)7-4-9;/h1-7H2,(H,11,12);1H |
| Standard InChI Key | PRIMREZPIYPXOL-UHFFFAOYSA-N |
| Canonical SMILES | C1CC2(CCN(C1)CC2)C(=O)O.Cl |
Introduction
Structural Characteristics
Molecular Architecture
The compound features a bicyclo[3.2.2]nonane skeleton, a fused ring system comprising seven-membered and two-membered rings. The nitrogen atom is embedded within the bicyclic framework, while the carboxylic acid group (-COOH) is appended at position 5 . The hydrochloride salt form enhances stability and solubility, making it suitable for laboratory and industrial applications. The SMILES notation delineates the connectivity of atoms, highlighting the bicyclic core and functional groups .
Crystallographic and Stereochemical Considerations
Although crystallographic data are unavailable, the compound’s rigid bicyclic structure imposes steric constraints that influence its reactivity. The nitrogen atom’s lone pair participates in hydrogen bonding, while the carboxylic acid group contributes to acidity (). The LogP value, estimated at 2.14 based on analogous compounds, suggests moderate lipophilicity, balancing solubility and membrane permeability .
Synthesis and Purification
Synthetic Routes
The synthesis of 1-azabicyclo[3.2.2]nonane-5-carboxylic acid hydrochloride involves multi-step sequences, often starting with cyclization reactions to form the bicyclic core. A typical route may include:
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Ring-Closing Metathesis: Formation of the bicyclic amine using Grubbs catalysts.
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Carboxylation: Introduction of the carboxylic acid group via carbon dioxide insertion or hydrolysis of nitriles.
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Salt Formation: Treatment with hydrochloric acid to yield the hydrochloride salt .
Optimization Challenges
Key challenges include achieving regioselectivity in carboxylation and minimizing side reactions during cyclization. Purification often employs recrystallization or column chromatography to isolate the hydrochloride salt, with yields varying based on reaction conditions .
Chemical and Physical Properties
Reactivity Profile
The compound exhibits dual reactivity from its amine and carboxylic acid groups. The amine participates in alkylation and acylation reactions, while the carboxylic acid undergoes esterification and amide coupling. The hydrochloride salt’s ionic nature enhances solubility in polar solvents like water and methanol.
Table 1: Key Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 205.68 g/mol | |
| LogP (Estimated) | 2.14 | |
| Solubility | High in polar solvents |
Applications in Medicinal Chemistry
Drug Intermediate
The compound serves as a key intermediate in synthesizing bicyclic amines for drug discovery. Its rigid scaffold is leveraged to design molecules with enhanced binding affinity and metabolic stability .
Pharmacological Mechanisms
Signal Transduction Pathways
Analogous compounds inhibit Aβ(1-42)-induced apoptosis by activating JAK2, which phosphorylates PI3K and Akt, promoting cell survival . This mechanism underscores the compound’s potential in neurodegenerative disease research, though empirical validation is needed.
Antagonism by Angiotensin II
Angiotensin II, via AT2 receptors, antagonizes α7 nAChR-mediated signaling by activating tyrosine phosphatases, which dephosphorylate JAK2 . This interaction highlights the compound’s role in studying cross-talk between neurotransmitter and hormone systems.
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